molecular formula C9H11FN2O2 B13116211 Methyl(R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Methyl(R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Cat. No.: B13116211
M. Wt: 198.19 g/mol
InChI Key: XRFSMTVQIKUSLM-SSDOTTSWSA-N
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Description

Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a fluorinated organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluoropyridine moiety, which imparts unique chemical and biological properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, bioavailability, and metabolic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-fluoropyridine-3-carboxylic acid.

    Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Esterification: The final step involves the esterification of the amine with methyl chloroformate to yield Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique fluorinated structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological and inflammatory diseases.

    Industry: Utilized in the production of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    6-Fluoropyridine-3-carboxylic acid: Precursor in the synthesis of Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate.

    Methyl 2-amino-3-(pyridin-3-yl)propanoate: Similar structure without the fluorine atom.

Uniqueness

Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to the presence of the fluorine atom, which enhances its chemical stability, bioavailability, and interaction with biological targets compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1

InChI Key

XRFSMTVQIKUSLM-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CN=C(C=C1)F)N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)F)N

Origin of Product

United States

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